molecular formula C13H17N3O3 B7942085 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B7942085
M. Wt: 263.29 g/mol
InChI Key: OSPCBYCOHFFBGZ-UHFFFAOYSA-N
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Description

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a complex organic compound featuring a spirocyclic structure with an isoxazole ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene forms the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. Metal-free synthetic routes are also explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also influence various cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-Methylisoxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to its specific combination of an isoxazole ring and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-(5-methyl-1,2-oxazole-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-6-10(15-19-9)12(18)16-4-2-13(3-5-16)7-11(17)14-8-13/h6H,2-5,7-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPCBYCOHFFBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CC2)CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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